

A Comparative Guide to Linearity and Range Determination for Tofacitinib Related Substances

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Compound of Interest

Compound Name: *Tofacitinib Impurity*

Cat. No.: *B570531*

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In the development and quality control of pharmaceuticals, the validation of analytical methods is paramount to ensure the reliability and accuracy of results. For Tofacitinib, a Janus kinase (JAK) inhibitor, and its related substances, establishing the linearity and range of an analytical method is a critical validation parameter. This guide provides a comparative overview of different analytical techniques used for this purpose, supported by experimental data and detailed protocols.

Quantitative Data Summary

The performance of various analytical methods for the determination of Tofacitinib and its related substances is summarized in the table below. This allows for a direct comparison of their linearity and range.

Analytical Method	Analyte(s)	Linearity Range	Correlation Coefficient (r ²)	Limit of Detection (LOD)	Limit of Quantification (LOQ)	Reference
RP-HPLC	Tofacitinib	24.88 - 74.64 µg/mL	1.000	-	-	[1][2]
Amine Impurity	0.0998 - 0.725 µg/mL	0.9999	-	0.0329 µg/mL	[3]	
Tofacitinib	0.0567 - 0.7245 µg/mL	0.9999	-	0.0187 µg/mL	[3]	
Tofacitinib	182 - 5035 ng/mL	0.995	-	-	[4]	
Tofacitinib	21.86 - 174.94 µg/mL	> 0.999	-	-	[5]	
Tofacitinib	10 - 60 µg/mL	> 0.999	-	-	[6]	
Tofacitinib	22.0 - 240.3 ng/mL	0.9998	-	-	[7]	
TF-A Impurity	17.6 - 602.1 ng/mL	0.9996	6.2 ng/mL	-	[7]	
TF-F Impurity	101.4 - 608.2 ng/mL	0.9998	35.5 ng/mL	-	[7]	
TF-V Impurity	7.6 - 604.7 ng/mL	0.9997	2.7 ng/mL	-	[7]	

Tofacitinib Citrate	LOQ - 150%	> 0.999	0.03%	0.05% - 0.06%	[8]	
Impurity-A	LOQ - 1.5%	> 0.999	0.03%	0.05% - 0.06%	[8]	
Impurity-B	LOQ - 1.8%	> 0.999	0.03%	0.05% - 0.06%	[8]	
RP-UHPLC	Tofacitinib	49.85 - 149.55 µg/mL	> 0.999	-	-	[9]
UPLC-MS/MS	Tofacitinib	0.05 - 100 ng/mL	≥ 0.9978	-	-	[10]
HPTLC	Tofacitinib Citrate	100 - 500 ng/spot	0.9906	58.66 ng/spot	177.76 ng/spot	[11]
UV Spectroscopy	Tofacitinib Citrate	1 - 5 µg/mL	0.9993	0.1649 µg/mL	0.4998 µg/mL	[11]

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on validated methods reported in the scientific literature.

RP-HPLC Method for Tofacitinib and Amine Impurity

This method is suitable for the quantification of Tofacitinib and its amine impurity in solid dosage forms.[3]

- Chromatographic System:
 - Column: Inert Clone ODS(3) (250 x 4.6mm, 5µm)
 - Mobile Phase A: pH 3.0 phosphate buffer
 - Mobile Phase B: Acetonitrile

- Gradient Elution: Not specified in detail, requires optimization.
- Flow Rate: 1.0 mL/min
- Column Temperature: 40°C
- Detector Wavelength: 210 nm
- Injection Volume: 25 µL
- Standard and Sample Preparation:
 - Diluent: A mixture of water and acetonitrile is commonly used.
 - Standard Solution: Prepare a stock solution of Tofacitinib and the amine impurity in the diluent. Prepare a series of calibration standards by diluting the stock solution to cover the desired concentration range (e.g., LOQ to 150% of the specification limit).
 - Sample Solution: Accurately weigh and transfer a quantity of powdered tablets equivalent to a specific amount of Tofacitinib into a volumetric flask. Add diluent, sonicate to dissolve, and dilute to volume. Filter the solution before injection.
- Linearity and Range Determination:
 - Inject the calibration standards in triplicate.
 - Construct a calibration curve by plotting the peak area against the concentration of the analyte.
 - Perform a linear regression analysis to determine the slope, intercept, and correlation coefficient (r^2). The r^2 value should typically be ≥ 0.999 .
 - The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

RP-UHPLC Method for Tofacitinib

This method offers a faster analysis time compared to conventional HPLC.[9]

- Chromatographic System:
 - Column: Thermo scientific (4.6mm x 3mm, 5µm)
 - Mobile Phase: Buffer (pH 5.3), Acetonitrile, and Methanol in the ratio 40:40:20 (v/v/v)
 - Flow Rate: 0.7 mL/min
 - Detector Wavelength: 290 nm
- Standard and Sample Preparation:
 - Diluent: Methanol and water in the ratio of 50:50 (v/v).
 - Standard Solution: Prepare a stock solution of Tofacitinib in the diluent. Prepare a series of calibration standards covering 50% to 150% of the target concentration.
 - Sample Solution: Prepare as described in the RP-HPLC method.
- Linearity and Range Determination:
 - Inject each calibration standard.
 - Plot the peak area as a function of the analyte concentration.
 - Calculate the correlation coefficient to establish linearity.

HPTLC Method for Tofacitinib Citrate

A high-performance thin-layer chromatography method can be a cost-effective alternative.[11]

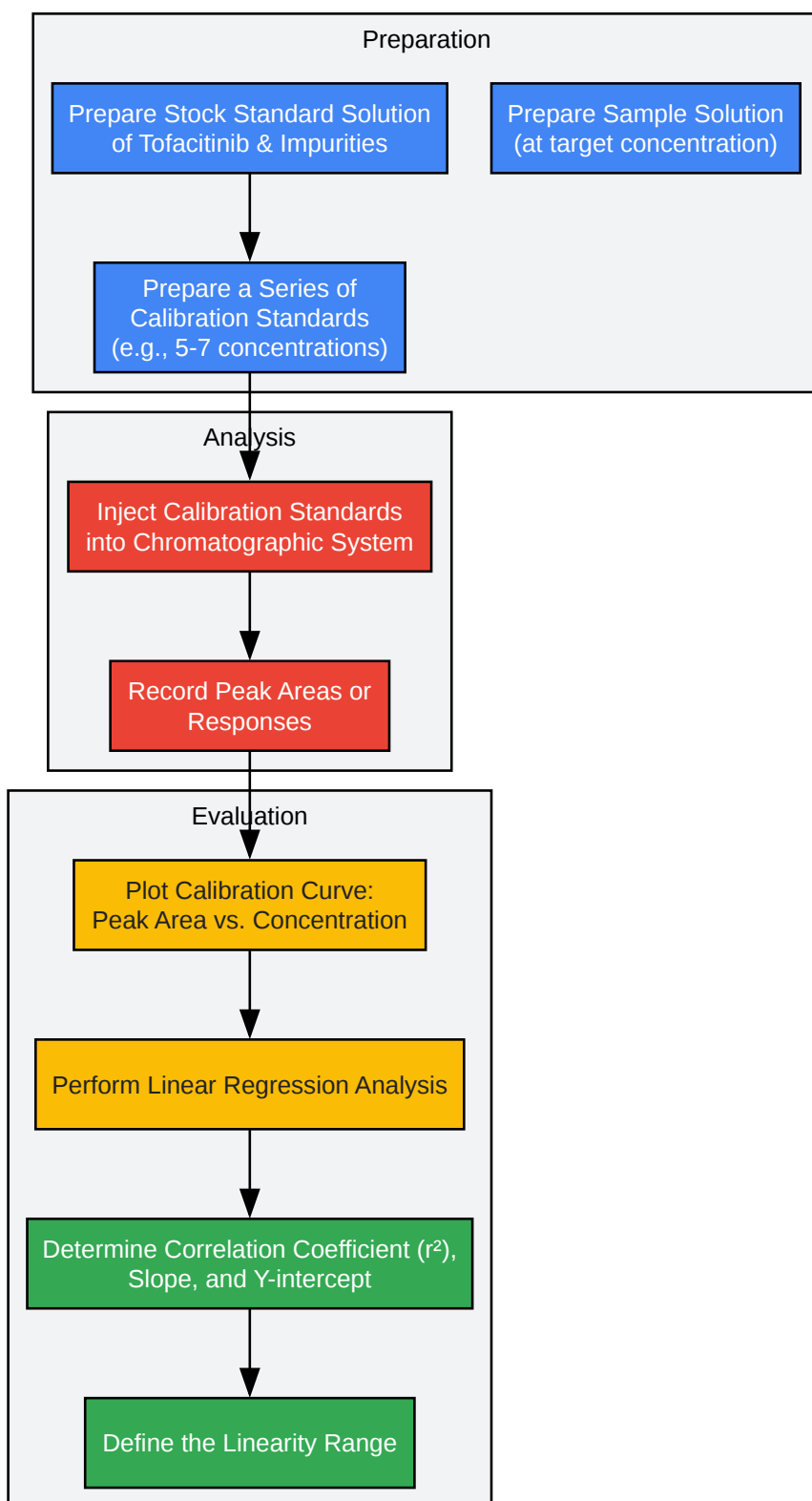
- Chromatographic System:
 - Stationary Phase: HPTLC silica gel 60 F254 precoated plate
 - Mobile Phase: Toluene: Methanol: Acetic acid (7.5:2:0.5 v/v/v)

- Densitometric Scanning Wavelength: 287 nm
- Standard and Sample Preparation:
 - Diluent: Methanol
 - Standard Solution: Prepare a stock solution of Tofacitinib Citrate in methanol. Apply different volumes of the stock solution to the HPTLC plate to obtain a concentration range of 100-500 ng/spot.
 - Sample Solution: Extract a known amount of the drug from the formulation with methanol and apply it to the plate.
- Linearity and Range Determination:
 - Develop the chromatogram.
 - Measure the peak areas using a densitometer.
 - Plot the peak area versus the concentration of Tofacitinib Citrate.
 - Determine the correlation coefficient from the linear regression.

Visualizations

Workflow for Linearity and Range Determination

The following diagram illustrates the typical workflow for establishing the linearity and range of an analytical method for Tofacitinib and its related substances.



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Caption: Workflow for Linearity and Range Determination.

This guide provides a foundational comparison of analytical methodologies for Tofacitinib and its related substances. Researchers and drug development professionals should select the most appropriate method based on the specific requirements of their analysis, considering factors such as required sensitivity, available instrumentation, and the nature of the sample matrix. The provided protocols serve as a starting point for method development and validation.

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